N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Beschreibung
N-(2-(2-(Benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex sulfonamide derivative combining a thieno[3,4-c]pyrazole core with a benzylamino-oxoethyl side chain and a dimethylsulfamoyl-substituted benzamide moiety. The compound’s unique features include:
- Thieno[3,4-c]pyrazole scaffold: Known for metabolic stability and π-π stacking interactions in enzyme binding .
- Dimethylsulfamoyl group: Enhances solubility and bioavailability compared to unsubstituted sulfonamides.
- Benzylamino-oxoethyl side chain: May confer selectivity for specific protein pockets.
Eigenschaften
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-27(2)34(31,32)18-10-8-17(9-11-18)23(30)25-22-19-14-33-15-20(19)26-28(22)13-21(29)24-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNLLFAVVPBBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols.
Mode of Action
The compound acts as an inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol.
Biologische Aktivität
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound characterized by its unique structural features, which include a thieno[3,4-c]pyrazole moiety and a benzamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of the thienopyrazole ring system. This structure may enhance its pharmacological interactions, potentially leading to anti-cancer and antimicrobial effects.
Anticancer Activity
Research has indicated that compounds similar to N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit significant anticancer properties. A study involving thienopyrimidine derivatives demonstrated that certain compounds showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, one derivative exhibited an IC50 value of 13.42 μg/mL against MCF-7 cells, indicating strong anti-proliferative activity .
Antimicrobial Activity
The benzamide class, to which this compound belongs, is known for diverse biological activities including antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. The structural characteristics of N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide suggest potential for similar activity.
Case Studies and Research Findings
-
Cytotoxicity Testing :
- In vitro studies on thienopyrimidine derivatives revealed varying levels of cytotoxicity against normal and cancer cell lines. The cytotoxicity was assessed using the 3T3 NRU test with results indicating that certain derivatives had favorable selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide | Thieno[3,4-c]pyrazole moiety with dimethylsulfamoyl group | Potential anticancer and antimicrobial activities |
| Thienopyrimidine Derivative 1 | 4-Amino-thienopyrimidine structure | IC50 = 13.42 μg/mL against MCF-7 |
| Thienopyrimidine Derivative 2 | Modified benzamide structure | Selective cytotoxicity towards cancer cells |
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 (estimated) | 407 | 319 |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Research Findings
- Structure-Activity Relationship (SAR) : The dimethylsulfamoyl group in the target compound may reduce cytotoxicity compared to unsubstituted sulfonamides (e.g., Analog 2) by minimizing off-target binding .
- Computational Modeling: Docking studies suggest the benzylamino-oxoethyl side chain occupies hydrophobic pockets in kinase ATP-binding sites, enhancing selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
